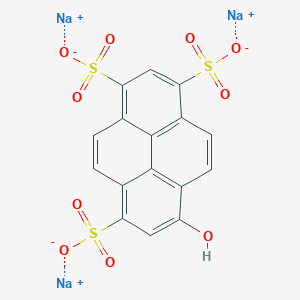
8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt is a highly water-soluble fluorescent dye. It is commonly used as a pH indicator due to its distinct fluorescent properties, which change with pH levels. The compound is also known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt typically involves the sulfonation of 8-hydroxypyrene. The process includes the following steps:
Sulfonation: 8-Hydroxypyrene is treated with sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 6 positions.
Neutralization: The resulting sulfonic acid derivative is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to alter its fluorescent properties.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Quinone derivatives with altered fluorescence.
Reduction: Reduced forms with different emission spectra.
Scientific Research Applications
8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe for pH measurements and as a sensor for various analytes.
Biology: Employed in live-cell imaging to monitor intracellular pH changes.
Medicine: Utilized in diagnostic assays and as a marker in fluorescence microscopy.
Industry: Applied in the development of fluorescent materials and sensors for environmental monitoring
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt involves its ability to fluoresce under specific conditions. The compound has excitation maxima at 403 nm and 450 nm, with an emission maximum at 510 nm. The fluorescence intensity changes with pH, making it an effective pH indicator. The molecular targets include various cellular components where pH changes occur .
Comparison with Similar Compounds
Similar Compounds
Pyranine: Another name for 8-Hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt.
Solvent Green 7: A similar fluorescent dye with comparable properties.
Cascade Blue: A different fluorescent dye used for similar applications
Uniqueness
This compound is unique due to its high water solubility, strong fluorescence, and sensitivity to pH changes. These properties make it highly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C16H7Na3O10S3 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
trisodium;8-hydroxypyrene-1,3,6-trisulfonate |
InChI |
InChI=1S/C16H10O10S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 |
InChI Key |
KXXXUIKPSVVSAW-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



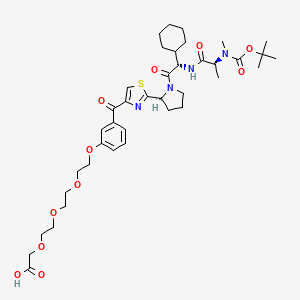

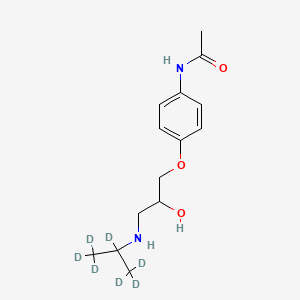
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)

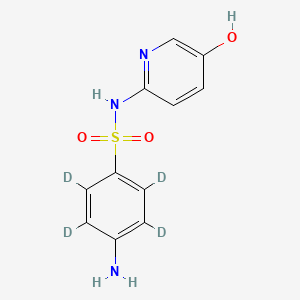
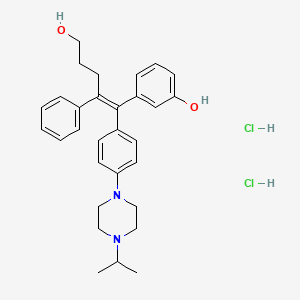
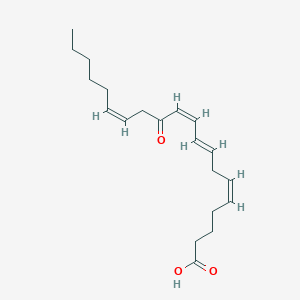
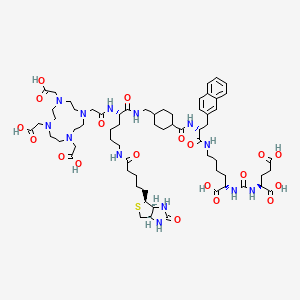
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)
